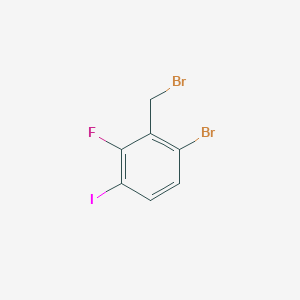
6-Bromo-2-fluoro-3-iodobenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-fluoro-3-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-iodobenzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2-fluoro-3-iodotoluene using bromine or a brominating agent under controlled conditions . The reaction is carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is carefully regulated to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and advanced analytical methods ensures the quality and consistency of the final product .
化学反応の分析
Types of Reactions
6-Bromo-2-fluoro-3-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl bromide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium catalysts for coupling reactions
Solvents: Acetic acid, dichloromethane, ethanol
Temperature: Typically ranges from room temperature to reflux conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield benzylamine derivatives, while coupling reactions with boronic acids produce biaryl compounds .
科学的研究の応用
6-Bromo-2-fluoro-3-iodobenzyl bromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-2-fluoro-3-iodobenzyl bromide involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. The compound can undergo nucleophilic substitution, coupling, and other reactions, allowing it to modify molecular structures and create new compounds. The specific molecular targets and pathways depend on the nature of the reactions and the reagents used .
類似化合物との比較
Similar Compounds
3-Iodobenzyl bromide: Similar in structure but lacks the bromine and fluorine atoms on the benzene ring.
2-Bromo-6-fluoroaniline: Contains bromine and fluorine atoms but differs in the position of the substituents and the presence of an amino group.
Uniqueness
6-Bromo-2-fluoro-3-iodobenzyl bromide is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This unique arrangement allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C7H4Br2FI |
|---|---|
分子量 |
393.82 g/mol |
IUPAC名 |
1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 |
InChIキー |
MLKXFDRKHPECAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Br)CBr)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


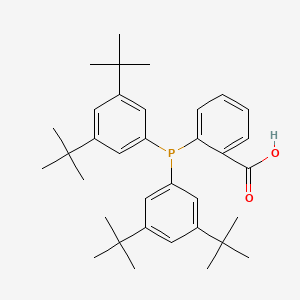
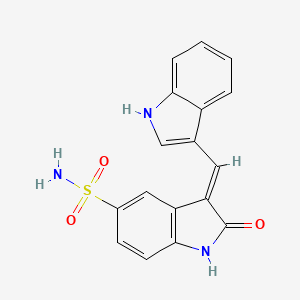

![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
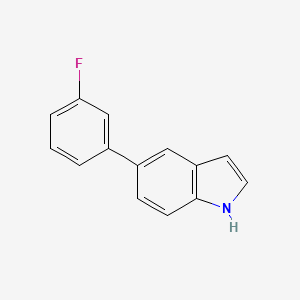

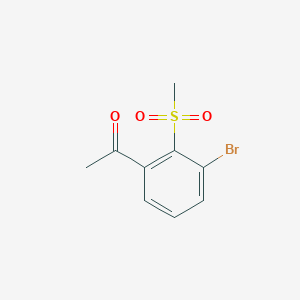
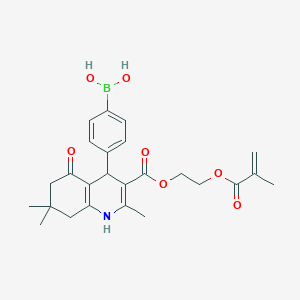
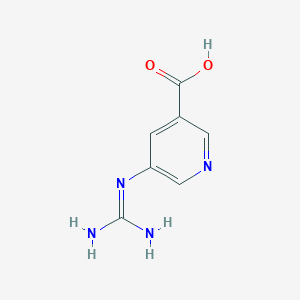
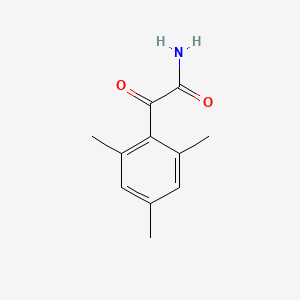

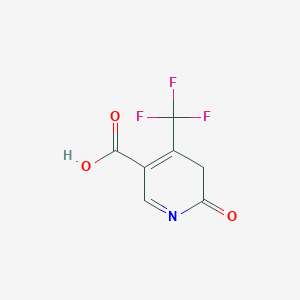
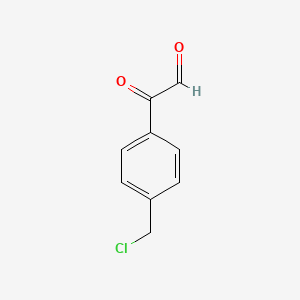
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
